Diphenylterazine

Bioluminescence Imaging Reporter Gene Assays Luciferase Engineering

Researchers require ATP-independent luciferin analogs with deep-tissue penetration and minimal background for in vivo imaging. Diphenylterazine (DTZ) solves this as an optimized substrate for engineered luciferases. - **Performance**: Red-shifted emission (620-640 nm) with teLuc/Antares2; >2x intensity vs. NanoLuc-furimazine. - **Low Background**: Intrinsic signal minimizes false positives, enhancing sensitivity in live-cell and tumor models. - **Non-cytotoxic**: Validated at millimolar concentrations for longitudinal studies (hours to days). - **Supply**: Research quantities available with global delivery options.

Molecular Formula C25H19N3O
Molecular Weight 377.4 g/mol
CAS No. 344940-63-2
Cat. No. B2949931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylterazine
CAS344940-63-2
Molecular FormulaC25H19N3O
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5)O
InChIInChI=1S/C25H19N3O/c29-25-21(16-18-10-4-1-5-11-18)27-24-23(20-14-8-3-9-15-20)26-22(17-28(24)25)19-12-6-2-7-13-19/h1-15,17,29H,16H2
InChIKeyZMJMWAVOTYOMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diphenylterazine (DTZ) for Bioluminescence Imaging


Diphenylterazine (DTZ, CAS 344940-63-2) is a synthetic coelenterazine analog that functions as an ATP-independent luciferin substrate for engineered luciferases including NanoLuc, teLuc, Antares2, and de novo designed enzymes [1]. DTZ is characterized by its high quantum yield and red-shifted bioluminescence emission, with a peak at 502 nm for the free compound and ~620-640 nm when paired with red-shifted luciferase variants . The compound exhibits extremely low intrinsic background signal, enabling superior signal-to-background ratios in both in vitro and in vivo applications [2].

Substrate Type ATP-independent luciferin for engineered NanoLuc, teLuc, Antares2 variants
Signal-to-Background Low intrinsic background enables high-sensitivity detection
Emission Window Red-shifted bioluminescence suitable for deep-tissue and in vivo imaging

DTZ Substitution: Sensitivity and Specificity Loss


Generic substitution among coelenterazine-class luciferins is scientifically unsound due to marked differences in bioluminescent brightness, emission wavelength, and background signal properties. While coelenterazine (CTZ) and furimazine (FUR) are also ATP-independent substrates, they differ significantly from DTZ in their interactions with engineered luciferase variants and their inherent background luminescence [1]. DTZ alone yields exceptionally low background signal, a property not uniformly shared by all analogs, which directly impacts assay sensitivity and in vivo detection limits [2]. Furthermore, DTZ serves as the optimal substrate for a specific subset of engineered luciferases (e.g., teLuc, Antares2), producing red-shifted emission (>600 nm) that is critical for deep-tissue imaging, a performance characteristic not replicated by all in-class alternatives [3].

Potential Substitute
Key Mismatch
Coelenterazine (CTZ)
Blue-shifted emission (~460-480 nm) limits deep-tissue penetration compared to DTZ's red-shifted emission
Furimazine (FUR)
Lower emission intensity with teLuc; may not achieve comparable assay sensitivity to DTZ

DTZ Performance vs. Key Analogs


Emission Intensity vs. Furimazine in teLuc

Diphenylterazine (DTZ) demonstrates a >2-fold increase in bioluminescence emission intensity compared to furimazine when used as a substrate for the engineered teLuc luciferase [1]. This direct head-to-head comparison establishes DTZ as the superior substrate for achieving maximum signal output in teLuc-based assays, a critical factor for applications requiring high sensitivity or where signal intensity is limiting [1].

Emission Intensity
Head-to-head
DTZ yields >2-fold higher bioluminescence than furimazine in teLuc reporter assay
Supports sensitivity optimization for teLuc-based assays
Direct comparison under standardized in vitro conditions
Bioluminescence Imaging Reporter Gene Assays Luciferase Engineering

Red-Shifted Emission for Deep-Tissue Imaging

When paired with red-shifted luciferase variants such as teLuc or Antares2, Diphenylterazine (DTZ) generates bioluminescence with a peak emission wavelength of approximately 620-640 nm [1]. This red-shifted emission is a key differentiator from native coelenterazine (CTZ), which typically produces blue photons (~460-480 nm) that are strongly attenuated by tissue [2]. The longer wavelength emission of the DTZ-luciferase pair enhances tissue penetration depth and reduces signal attenuation, thereby improving sensitivity for in vivo imaging applications in small animal models .

Emission Wavelength
Class-level
~620-640 nm with teLuc/Antares2 vs. ~460-480 nm with native CTZ systems
Supports deep-tissue imaging applications
Wavelength shift reduces tissue attenuation
In Vivo Imaging Deep-Tissue Bioluminescence Optical Imaging Probes

Catalytic Efficiency and Substrate Specificity

De novo designed luciferases exhibit a catalytic efficiency (kcat/Km) of 106 M⁻¹s⁻¹ for Diphenylterazine (DTZ), a value comparable to that of natural luciferases acting on their native substrates [1]. Critically, these designed enzymes demonstrate much higher substrate specificity for DTZ, minimizing off-target reactivity with similar imidazopyrazinone analogs [1]. This combination of high catalytic turnover and selectivity positions DTZ as a preferred substrate for orthogonal bioluminescent systems where cross-reactivity with endogenous luciferins or other synthetic substrates could confound results.

Catalytic Efficiency
Class-level
kcat/Km ≈ 10⁶ M⁻¹s⁻¹ with de novo designed luciferases; higher specificity for DTZ
Supports orthogonal multiplexed reporter systems
Comparable to natural luciferase efficiency
Enzyme Kinetics De Novo Enzyme Design Biocatalysis

Low Cytotoxicity in Live-Cell Assays

Diphenylterazine (DTZ) elicits minimal cytotoxic effects at millimolar concentrations in vitro, a concentration range relevant for preparing stock solutions and performing extended live-cell imaging experiments [1][2]. In cell viability assays using HEK 293T cells incubated with 30 μM DTZ for 24 hours, no significant reduction in viability was observed, whereas other tested luciferin substrates induced measurable cytotoxicity [1]. This favorable cytotoxicity profile distinguishes DTZ from some other coelenterazine analogs and allows for more flexible experimental workflows without compromising cell health.

In Vitro Cytotoxicity
Reported
Minimal viability loss in HEK 293T cells at 30 µM for 24 h
May support prolonged live-cell imaging
Reported under specific cell-line conditions
Cell Viability Live-Cell Imaging In Vitro Toxicology

DTZ Application Scenarios


Bioluminescence Imaging in Small Animal Models

Utilize DTZ in combination with teLuc or Antares2 luciferase reporters for non-invasive, longitudinal tracking of tumor xenografts, infection progression, or cell trafficking in mice [1]. The red-shifted emission (~620-640 nm) of the DTZ-teLuc/Antares2 pair significantly enhances tissue penetration and reduces signal attenuation compared to blue-emitting coelenterazine systems, enabling detection of deeper anatomical sites and smaller cell numbers [1]. In a direct comparison with NanoLuc-furimazine, the teLuc-DTZ pair more than doubled emission intensity, providing superior sensitivity for detecting early-stage tumors or low-abundance cell populations [1].

Orthogonal Multiplexed Bioluminescent Assays

Employ DTZ as a substrate for de novo designed luciferases or specific engineered variants (e.g., teLuc) in multiplexed assays where distinct bioluminescent signals must be resolved [2]. The high substrate specificity of DTZ for these designed enzymes minimizes cross-reactivity with other imidazopyrazinone substrates such as furimazine or coelenterazine, ensuring that each reporter channel provides an independent and accurate readout [2]. This application is critical for dual-luciferase assays measuring multiple biological processes simultaneously within the same sample or animal.

Extended Live-Cell Bioluminescence Monitoring

Conduct long-term live-cell imaging or continuous bioluminescence monitoring experiments with DTZ as the luciferase substrate [3]. Its demonstrated minimal cytotoxicity at millimolar working concentrations allows for extended incubation times without inducing cell stress or death that could otherwise confound experimental results [3]. This property is particularly valuable for studies of circadian rhythms, drug response over time, or other dynamic cellular processes requiring repeated or continuous signal acquisition over hours to days [3].

Application
Selection Property
Validation Focus
Small-animal bioluminescence imaging
Red-shifted emission profile
Signal depth and detection sensitivity in tissues
Orthogonal multiplexed reporter assays
High substrate specificity for engineered luciferases
Cross-reactivity and signal independence
Extended live-cell monitoring
Low cytotoxicity profile
Cell viability during prolonged imaging

Technical Documentation Hub

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37 linked technical documents
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